molecular formula C24H17F3N2OS B2492078 (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide CAS No. 379704-69-5

(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2492078
CAS No.: 379704-69-5
M. Wt: 438.47
InChI Key: LQCWYPLPMXHDFK-NFFVHWSESA-N
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Description

(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a p-tolyl group and a trifluoromethylphenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

    Substitution Reactions: The thiazole ring is then functionalized with the p-tolyl and trifluoromethylphenyl groups through electrophilic aromatic substitution reactions.

    Formation of the Ylidene Group: The final step involves the formation of the ylidene group by reacting the thiazole derivative with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, compounds with thiazole rings are often explored for their pharmacological properties. This compound might be studied for its potential as a drug candidate, particularly in targeting specific biological pathways.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Other thiazole derivatives include 2-aminothiazole and 2-mercaptobenzothiazole, which are known for their biological activities.

    Benzamide Derivatives: Compounds like N-phenylbenzamide and N-(4-methoxyphenyl)benzamide share structural similarities and are studied for their pharmacological properties.

Uniqueness

What sets (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide apart is the combination of the thiazole ring with the trifluoromethyl and p-tolyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2OS/c1-16-10-12-17(13-11-16)21-15-31-23(28-22(30)18-6-3-2-4-7-18)29(21)20-9-5-8-19(14-20)24(25,26)27/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCWYPLPMXHDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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